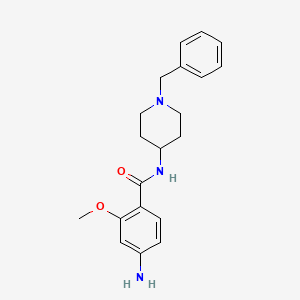

4-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide

Description

Properties

CAS No. |

57645-41-7 |

|---|---|

Molecular Formula |

C20H25N3O2 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

4-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide |

InChI |

InChI=1S/C20H25N3O2/c1-25-19-13-16(21)7-8-18(19)20(24)22-17-9-11-23(12-10-17)14-15-5-3-2-4-6-15/h2-8,13,17H,9-12,14,21H2,1H3,(H,22,24) |

InChI Key |

YNAYXBGDPPQIFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Benzylpiperidin-4-yl Intermediate

The 1-benzylpiperidin-4-yl moiety is typically prepared starting from 1-benzyl-4-piperidone , a commercially available or easily synthesized ketone. The key steps include:

Cyanohydrin formation and amination : Treatment of 1-benzyl-4-piperidone hydrochloride with potassium cyanide in a biphasic system (toluene/water) at controlled temperatures (15–45°C), followed by reaction with a benzyl-substituted amine such as N-benzylmethylamine or N-benzylethylamine. This sequence introduces the amino substituent at the 4-position of the piperidine ring via nucleophilic addition and substitution reactions.

Workup and purification : The organic phase is washed with water, dilute sodium hydroxide, and dried azeotropically before evaporation to yield the crude 1-benzyl-4-cyano-4-[(N-benzyl)alkylamino]piperidine intermediate.

Hydrogenation and reduction : Catalytic hydrogenation using 5% Pd/C under mild conditions (45°C, ambient pressure) reduces the cyano group to the corresponding amine. Subsequent reflux and filtration steps yield 4-methylamino-4-phenylpiperidine derivatives as purified solids.

Debenzylation : Final catalytic hydrogenation removes the benzyl protecting group on the nitrogen, affording the free 4-aminopiperidine derivative.

This multi-step sequence is described in patent literature [US7045630B2] and is well-documented for producing key piperidinyl intermediates with high selectivity and purity.

Preparation of 4-Amino-2-methoxybenzamide Fragment

The benzamide portion, specifically 4-amino-2-methoxybenzamide , can be synthesized by:

- Starting from commercially available 4-amino-2-methoxybenzoic acid or its derivatives.

- Conversion to the corresponding acid chloride or activated ester.

- Subsequent coupling with the amine intermediate (1-benzylpiperidin-4-yl) under amide bond-forming conditions, typically using coupling reagents such as EDCI, DCC, or via direct condensation in the presence of base and appropriate solvents.

This step requires mild conditions to preserve the amino substituent and methoxy group integrity.

Final Coupling and Purification

The final coupling step involves the amide bond formation between the piperidinyl amine and the benzoyl derivative. Conditions often include:

- Solvents such as dichloromethane, DMF, or methanol.

- Use of coupling agents or activation methods to promote amide bond formation.

- Temperature control to optimize reaction rates and minimize side reactions.

- Purification by recrystallization or chromatographic techniques to isolate the target compound.

Summary of Reaction Conditions and Yields

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-Benzyl-4-piperidone hydrochloride | KCN, toluene/water, 15–45°C; N-benzylmethylamine | 1-benzyl-4-cyano-4-[(N-benzyl)methylamino]piperidine | ~80–90 | Biphasic reaction, careful temperature control |

| 2 | Cyano intermediate | Pd/C hydrogenation, 45°C, ambient pressure | 4-methylamino-4-phenylpiperidine derivative | ~85–90 | Catalytic hydrogenation, aqueous reflux |

| 3 | 4-amino-2-methoxybenzoic acid | Activation (acid chloride or coupling reagent) | Activated benzoyl intermediate | N/A | Commercially available or prepared |

| 4 | Piperidinyl amine + benzoyl intermediate | Amide coupling, solvents (DCM, DMF), room temp or mild heating | 4-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide | 70–85 | Purification by recrystallization/chromatography |

Research Findings and Optimization Notes

- The choice of amine substituent on the piperidine ring (methyl, ethyl, benzyl) affects reaction kinetics and product properties.

- Protecting groups on nitrogen atoms are critical to prevent side reactions during cyanohydrin formation and amide coupling.

- Catalytic hydrogenation steps require optimization of catalyst loading, temperature, and pressure to maximize debenzylation efficiency without over-reduction.

- Use of molecularly imprinted polymers (MIPs) has been reported to selectively recognize and purify this compound, indicating potential for advanced purification techniques in synthesis scale-up.

- Industrial synthesis may employ continuous flow reactors and automated monitoring to improve yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as oxidation, reduction, and substitution. The ability to modify its structure allows researchers to explore derivatives that may exhibit enhanced properties or activities.

Reactivity and Transformation

The compound can undergo several types of reactions:

- Oxidation: Producing corresponding oxides.

- Reduction: Converting functional groups to their reduced forms.

- Substitution Reactions: Engaging in nucleophilic or electrophilic substitutions, leading to a variety of substituted derivatives.

Biological Research Applications

Interaction with Biological Targets

Research has indicated that 4-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide can interact with specific biological targets, such as enzymes and receptors. These interactions are critical for understanding its potential therapeutic effects and mechanisms of action.

Drug Discovery

This compound is being investigated for its role as a lead compound in drug discovery efforts. Its unique structure may confer specific biological activities that can be harnessed for therapeutic purposes, particularly in treating diseases where modulation of enzyme activity or receptor signaling is beneficial.

Medical Applications

Therapeutic Effects

The compound is under investigation for its potential therapeutic effects, particularly in the treatment of degenerative and inflammatory diseases. Studies suggest that it may possess properties that could be exploited in developing new pharmacological agents .

Industrial Applications

Material Development

In industrial settings, this compound is explored for the development of new materials. Its chemical properties allow it to function as a catalyst in various industrial processes, enhancing efficiency and effectiveness in chemical manufacturing .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions such as temperature and solvent choice. By adjusting these parameters, researchers achieved higher yields and purities of the final product, demonstrating the compound's utility in synthetic chemistry.

Another research effort examined the biological activity of this compound against specific enzyme targets. The study employed binding affinity assays to determine how effectively the compound interacts with these targets, providing insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Differences

Pharmacological and Binding Profiles

- Target Compound: The benzylpiperidine group likely enhances σ-1 receptor binding, as seen in structurally related iodobenzamide derivatives (e.g., IPAB) that exhibit high affinity for σ-1 sites in melanoma . Unlike Amisulpride, which targets dopamine receptors, the benzyl substitution shifts selectivity toward σ receptors, which are overexpressed in tumors .

- Amisulpride: Demonstrates nanomolar affinity for D2/D3 receptors (Ki = 0.2–2.8 nM) but negligible σ-receptor activity. Its ethylsulfonyl group increases solubility but reduces CNS penetration compared to the benzylpiperidine analog .

- KV1.3 Inhibitors : Replace the piperidine with thiophene scaffolds, achieving KV1.3 channel inhibition (IC50 = 0.47 µM) but lacking σ-receptor activity. The 2-methoxybenzamide moiety is retained but paired with heterocyclic systems for channel selectivity .

Physicochemical Properties

- Electronic Effects : Sulfonyl groups in Amisulpride and ethylsulfonyl derivatives () introduce strong electron-withdrawing effects, altering receptor binding kinetics compared to the electron-donating methoxy group in the target compound .

Biological Activity

4-amino-N-(1-benzylpiperidin-4-yl)-2-methoxybenzamide, commonly referred to as Clebopride, is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of gastrointestinal disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H25N3O2

- Molecular Weight : 339.4 g/mol

- CAS Number : 57645-41-7

- IUPAC Name : this compound

Clebopride primarily functions as a dopamine antagonist, specifically targeting D2 dopamine receptors. This interaction is crucial in modulating dopaminergic signaling pathways, which play a significant role in gastrointestinal motility and the prevention of nausea and vomiting. The compound's mechanism involves:

- Blocking Dopaminergic Signaling : By inhibiting D2 receptors, Clebopride reduces the effects of dopamine in the gastrointestinal tract, leading to increased motility and reduced emesis.

- Interaction with Sigma Receptors : Recent studies suggest that Clebopride may also interact with sigma receptors, which are implicated in various neurological functions and may contribute to its therapeutic effects in treating functional gastrointestinal disorders.

Biological Activity

Clebopride exhibits several notable biological activities:

- Antiemetic Effects : Effective in preventing nausea and vomiting associated with chemotherapy and other medical treatments .

- Gastrointestinal Motility : Enhances gastrointestinal motility, making it useful in treating conditions like gastroparesis .

Case Studies

- Clinical Efficacy : In a clinical trial involving patients with functional gastrointestinal disorders, Clebopride demonstrated significant improvement in symptoms such as nausea and delayed gastric emptying compared to placebo controls.

- Mechanistic Studies : Research has shown that Clebopride's antagonistic action on D2 receptors leads to an increase in acetylcholine release from enteric neurons, enhancing peristalsis and overall gut motility .

Comparative Analysis

A comparative analysis of Clebopride with similar compounds reveals unique aspects of its biological activity:

| Compound Name | Target Receptors | Key Effects | Therapeutic Use |

|---|---|---|---|

| Clebopride | D2 Dopamine | Antiemetic, Increased Motility | Gastrointestinal Disorders |

| Other Analog | D2 Dopamine | Variable Effects | Limited Applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.